tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate
Description
tert-Butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate is a carbamate-protected piperazine derivative featuring dual tert-butoxycarbonyl (Boc) groups. Its structure comprises a piperazine core linked to ethyl chains, each terminating in a Boc-protected amine (Fig. 1). This compound is frequently employed as an intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase-targeting agents, and GPCR ligands due to the piperazine moiety’s versatility in hydrogen bonding and structural flexibility .
Properties
IUPAC Name |
tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O4/c1-17(2,3)25-15(23)19-7-9-21-11-13-22(14-12-21)10-8-20-16(24)26-18(4,5)6/h7-14H2,1-6H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBOONPXAOSKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCN(CC1)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines .
Scientific Research Applications
tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes and receptors, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
4-(4-(2-((Tert-Butoxycarbonyl)Amino)Ethyl)Piperazin-1-yl)-4-Oxobutanoic Acid (Compound 10)
Structural Differences: This derivative () incorporates a succinic anhydride-derived 4-oxobutanoic acid group, replacing one ethyl-Boc chain in the target compound. Synthesis: Reacting tert-butyl (2-(piperazin-1-yl)ethyl)carbamate with succinic anhydride achieves 100% yield under mild conditions . Implications: The carboxylic acid group enhances aqueous solubility, making it suitable for prodrug strategies or conjugation to biomolecules.
*Estimated based on structural analogs.
Bromopyrimidine-Functionalized Analogs (Compounds 3a–3f)
Structural Differences: Compounds like tert-butyl (2-((5-bromopyrimidin-2-yl)amino)ethyl)carbamate (3a) () replace the piperazine-ethyl chain with a bromopyrimidine group. Synthesis: Yields vary (32–92%) depending on substituents; e.g., methylated carbamate (3b) yields 32%, while piperazine-linked 3d achieves 92% . Implications: Bromine facilitates cross-coupling reactions (e.g., Suzuki), enabling diversification into libraries for kinase inhibitor screening.
Heterocyclic Modifications
Benzimidazolone Derivatives ()
Example : tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate.
Structural Differences : A benzimidazolone ring replaces one Boc-ethyl-piperazine chain.
Synthesis : Prepared via cyclization of nitroaniline precursors (77% yield) .
Implications : The chloro-benzimidazolone enhances π-π stacking and electron-withdrawing effects, improving affinity for enzyme active sites.
Pyrazolo-Triazolo-Pyrimidine Hybrid (Compound 10, )
Structural Differences: Features a fused pyrazolo-triazolo-pyrimidine core linked to a furan and Boc-protected piperazine. Synthesis: Multi-step coupling in DMF with DIPEA . Implications: Such hybrids are explored as adenosine A2A receptor ligands, leveraging the triazolo-pyrimidine’s planar structure for receptor binding .
Trifluoromethyl and Lipophilic Modifications
Trifluoromethylpyridyl-Piperazine Derivatives ()
Example : tert-Butyl[(1S,3R)-3-ethyl-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate.
Structural Differences : Incorporates a trifluoromethylpyridyl group and cyclopentane ring.
Synthesis : Uses HATU-mediated coupling (high purity via column chromatography) .
Implications : The trifluoromethyl group enhances metabolic stability and membrane permeability, critical for CNS-targeted drugs.
Biological Activity
Tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate is a compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
- Molecular Formula : C19H39N3O4
- Molecular Weight : 373.54 g/mol
- CAS Number : 2703782-19-6
- IUPAC Name : tert-butyl N-[4-[methyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]amino]butyl]carbamate
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in the central nervous system (CNS). The piperazine ring structure allows for modulation of receptor activity, while the carbamate group can undergo hydrolysis to release active amines that further interact with biological targets.
Key Mechanisms:
- Receptor Interaction : The piperazine moiety can bind to neurotransmitter receptors, influencing neurotransmission.
- Enzymatic Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
Pharmacological Studies
Research indicates that this compound exhibits various pharmacological activities:
- Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.
- Anxiolytic Properties : The interaction with CNS receptors suggests potential anxiolytic effects, which are being explored in preclinical studies.
- Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating conditions like arthritis.
Case Studies and Research Findings
A selection of research findings highlights the biological activity of this compound:
Comparative Analysis
When compared to similar compounds, this compound shows unique properties due to its structural components:
| Compound | Structure | Biological Activity |
|---|---|---|
| Tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate | Lacks methyl substitution | Different pharmacological properties |
| Tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate | Piperidine instead of piperazine | Varying reactivity and target interaction |
| Tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate | Contains bromopyridine moiety | Altered reactivity and applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
